![molecular formula C12H13NO5 B2785200 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid CAS No. 355810-48-9](/img/structure/B2785200.png)
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid has a variety of scientific research applications. It has been used in the synthesis of a number of biologically active compounds, such as the anticonvulsant drug pregabalin and the anti-inflammatory drug celecoxib. It has also been used as a reagent in the synthesis of other compounds, such as the antidiabetic drug glipizide. Additionally, this compound has been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid in laboratory experiments is its availability. This compound is relatively easy to synthesize and is commercially available. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is insoluble in water, which can make it difficult to work with in some experiments. Additionally, this compound is a relatively strong acid and can cause skin and eye irritation if handled improperly.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid. These include further research into its mechanism of action, its effects on other neurotransmitters, and its potential therapeutic applications. Additionally, further research into this compound’s potential side effects and interactions with other drugs is needed. Finally, research into the synthesis of this compound and its derivatives is needed in order to develop more efficient and cost-effective methods of production.
Synthesemethoden
The synthesis of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid is typically accomplished through a three-step process. The first step involves the reaction of benzene-1,3-diol with ethyl chloroformate in the presence of a base, such as triethylamine. This reaction yields the intermediate compound ethyl 4-(benzo[1,3]dioxol-5-ylcarbamoyl)butyrate. The second step involves the hydrolysis of the intermediate compound to yield this compound. Finally, the third step involves the purification of the this compound by recrystallization.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(2-1-3-12(15)16)13-8-4-5-9-10(6-8)18-7-17-9/h4-6H,1-3,7H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFNTNYDYCLKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.